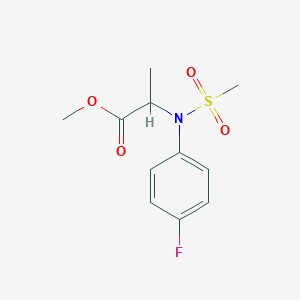

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate, also known as FMMA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has shown promising results in various studies, making it an important tool for researchers in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Guanidinium-Functionalized Polymer Electrolytes

Guanidinium-functionalized polymer electrolytes have been synthesized for anion exchange applications, leveraging activated fluorophenyl-amine reactions. This method offers precise control over cation functionality, connecting guanidinium to phenyl rings without undesirable side reactions, enhancing the stability and efficiency of polymer electrolytes for energy devices (Kim et al., 2011).

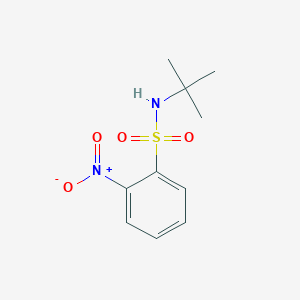

Iridium-Catalyzed Alkylation

Highly regio- and enantioselective iridium-catalyzed allylic alkylation has been achieved, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds, derivable from fluorobis(phenylsulfonyl)methane, can be converted to monofluoro-methylated ibuprofen, highlighting a route to synthesize optically pure pharmaceuticals (Liu et al., 2009).

Anti-Inflammatory and Antitumor Cyclooxygenase Inhibitors

A novel class of 4-(aryloyl)phenyl methyl sulfones has been investigated for their ability to inhibit cyclooxygenase enzymes, showing promise in anti-inflammatory and antitumor applications. These compounds exhibit strong inhibitory action against COX-2 isoenzymes, with potential implications for developing new treatments for inflammation and cancer (Harrak et al., 2010).

Stereoselective Monofluoromethylation

The pregeneration of fluoro(phenylsulfonyl)methyl anion has facilitated the efficient and highly stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines. This process underscores the nuanced control achievable in synthesizing fluorinated organic compounds, which are important in medicinal chemistry (Liu, Zhang, & Hu, 2008).

Performance of Poly(Phenylthiophene) Derivatives

Electroactive polymers based on phenylthiophene derivatives, including 3-(4-methylsulfonylphenyl)thiophene, have been explored as materials for electrochemical capacitors. These studies provide insights into the potential of sulfonyl-functionalized compounds in high-performance energy storage applications (Ferraris et al., 1998).

Propiedades

IUPAC Name |

methyl 2-(4-fluoro-N-methylsulfonylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTMMHUKJZMTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)